Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate
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Overview
Description
Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate is a complex organic compound with a unique structure that includes a trifluoroethoxy group, an azetidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then reacted with azetidine and a sulfonylating agent to introduce the azetidine sulfonyl group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: 4-methoxybenzyl alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Properties
IUPAC Name |
methyl 4-methoxy-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO6S/c1-22-11-4-3-9(13(19)23-2)5-12(11)25(20,21)18-6-10(7-18)24-8-14(15,16)17/h3-5,10H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCAJTZGVVQTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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